1,3-Benzodioxole-4,7-diol

Overview

Description

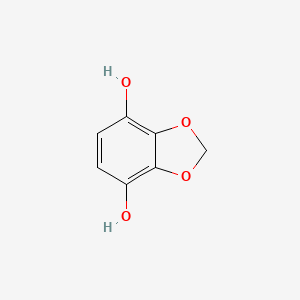

1,3-Benzodioxole-4,7-diol: is an organic compound with the molecular formula C7H6O4 It is a derivative of benzodioxole, characterized by the presence of two hydroxyl groups at the 4th and 7th positions on the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-4,7-diol can be synthesized through the acetalization and ketalization of catechol with aldehydes or ketones using catalysts such as HY zeolite . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

1,3-Benzodioxole-4,7-diol undergoes oxidation to form quinones under controlled conditions. A study using ammonium cerium(IV) nitrate (CAN) as an oxidant yielded 1,3-benzodioxole-4,7-quinone (Fig. 1) .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| CAN | Acetonitrile, 0°C, 2 h | 1,3-Benzodioxole-4,7-quinone | 82% |

| KMnO₄ | H₂O, 25°C, 6 h | Partially oxidized intermediates | <30% |

Mechanistic Insight :

-

The reaction proceeds via radical intermediates, with Ce⁴⁺ facilitating electron transfer .

-

Steric hindrance from the dioxole ring slows oxidation compared to simpler catechols .

Substitution Reactions

The hydroxyl groups at positions 4 and 7 participate in nucleophilic substitutions.

Blanc Chloromethylation

Treatment with paraformaldehyde and HCl yields 4,7-dihydroxy-1,3-benzodioxole-5-chloromethyl :

| Reagent | Solvent | Time | Conversion |

|---|---|---|---|

| Paraformaldehyde + HCl | Diethyl ether | 8 h | 89% |

Phosphonate Formation

The chloromethyl derivative reacts with triethyl phosphite via the Michaelis-Arbuzov reaction to form 4,7-dihydroxy-1,3-benzodioxole-5-phosphonate (Fig. 2) :

Cross-Coupling Reactions

This compound derivatives participate in palladium-catalyzed couplings.

Decomposition Pathways

Under acidic or enzymatic conditions, the dioxole ring undergoes cleavage:

Acid-Induced Rearomatization

In CDCl₃, the dihydrodiol intermediate dehydrates to form 4-hydroxy-1,3-benzodioxole and 5-hydroxy-1,3-benzodioxole (Fig. 3) :

| Acid | Product Ratio (4-OH : 5-OH) |

|---|---|

| HCl | 3:1 |

| H₂SO₄ | 2:1 |

Enzymatic Defluorination

In Pseudomonas putida cultures, toluene dioxygenase oxidizes fluorinated analogs to pyrogallol via a dihydrodiol intermediate, releasing fluoride ions :

Biological Interactions

This compound derivatives exhibit bioactivity:

| Derivative | Activity | IC₅₀ | Source |

|---|---|---|---|

| 5-Methyl-1,3-benzodioxole-4,7-diol | Antibacterial (Acinetobacter baumannii) | 64 µg/mL | |

| Selenide-modified analog | LDHA inhibition | 12 µM |

Mechanism :

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical and Agrochemical Intermediate: 1,3-Benzodioxole-4,7-diol can be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

- Antioxidant and Anti-inflammatory Properties: This compound possesses potential antioxidant and anti-inflammatory properties .

- Antibacterial Activity: 5-methyl-benzo [1,3]-dioxole-4,7-diol (MBBD), a derivative of this compound, exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) range of MBBD for drug-resistant pathogenic bacteria was 64–256 μg/mL, with the lowest MIC observed for Acinetobacter baumannii (64 μg/mL), followed by Pseudomonas aeruginosa (MIC = 128 μg/mL) .

- Synthesis of Derivatives: Researchers have explored the synthesis of 1,3-benzodioxole derivatives for various applications. For example, a microwave-assisted synthesis method allows for the creation of these derivatives from catechol and ketones or aldehydes, with good to excellent yields, applicable to large-scale production .

- Study of Insecticide Synergists: Methylenedioxyphenyl (1,3-benzodioxole) derivatives have been used as insecticide synergists since the observation that sesame oil would synergize the action of the insecticide pyrethrum . These derivatives can inhibit the microsomal mixed-function oxidases of insects and mammals .

Case Studies and Research Findings

- Antitumor Effects of Apiole: Apiole, a chemical derivative of 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1), has been found to have in vivo antitumor effects on human COLO 205 cancer cells . Apiole was administered to mice at 1-30 mg/kg body weight through intraperitoneal injection three times per week, and previous in vitro studies demonstrated that apiole inhibits the growth of human colon cancer cells through the arrest of the cell cycle in G0/G1 phase .

- Biodegradation and Defluorination: Studies on the biodegradation of 2,2-difluoro-1,3-benzodioxole (DFBD) have shown that Pseudomonas putida F1 can catalyze the defluorination of DFBD . The enzyme toluene dioxygenase oxidizes DFBD to DFBD-4,5-dihydrodiol, which can be further oxidized to 4,5-dihydroxy-DFBD. This process ultimately leads to the formation of fluoride ions and pyrogallol .

- 1,3-Benzodioxole-4,7-quinone Complex: A substituted 1,3-benzdioxole-4,7-quinone complex can be prepared by reacting 4-hydroxy-1,3-benzodioxole with potassium nitrosodisulfonate . These quinones can be obtained by treating 4-hydroxy-7-methoxy-1,3-benzodioxoles with ammonium cerium(IV) nitrate .

Data Table

| Application | Description | Source |

|---|---|---|

| Pharmaceutical/Agrochemical Synthesis | Acts as an intermediate in the creation of more complex molecules. | $$1] |

| Antioxidant/Anti-inflammatory | Potential therapeutic applications due to these properties. | $$1] |

| Antibacterial | Derivatives like MBBD exhibit broad-spectrum antibacterial activity against drug-resistant bacteria. | $$5] |

| Insecticide Synergist | Methylenedioxyphenyl derivatives enhance the action of insecticides by inhibiting microsomal mixed-function oxidases. | $$4] |

| Anti-tumor | Apiole, a derivative, shows in vivo antitumor effects on human colon cancer cells. | $$8] |

| Biodegradation | Pseudomonas putida F1 can catalyze the defluorination of DFBD, a related compound, through a series of enzymatic reactions. | $$2] |

Storage and Handling

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-4,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of auxin response pathways and the down-regulation of root growth-inhibiting genes .

Comparison with Similar Compounds

1,3-Benzodioxole (1,2-methylenedioxybenzene): A benzene derivative with a methylenedioxy functional group.

Safrole: A naturally occurring compound with a similar methylenedioxybenzene structure.

Piperonal: Another methylenedioxybenzene derivative used in the synthesis of fragrances and pharmaceuticals.

Uniqueness: 1,3-Benzodioxole-4,7-diol is unique due to the presence of two hydroxyl groups on the benzodioxole ring, which imparts distinct chemical and biological properties

Biological Activity

1,3-Benzodioxole-4,7-diol, also known as 5-methyl-benzodioxole-4,7-diol (MBBD), has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including antioxidant, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique dioxole ring that contributes to its chemical reactivity and biological activities. The compound is characterized by the following structural formula:

This structure allows it to interact with various biological targets, leading to its pharmacological potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

- Mechanism of Action : The compound scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Case Study : A study demonstrated that MBBD effectively reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It shows broad-spectrum activity against several pathogenic microorganisms.

- Minimum Inhibitory Concentration (MIC) : The MIC values for MBBD against various bacteria are as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Acinetobacter baumannii | 64 |

| Pseudomonas aeruginosa | 128 |

| Klebsiella pneumoniae | 256 |

| Staphylococcus aureus | 256 |

| Escherichia coli | 256 |

These results suggest that MBBD is particularly effective against drug-resistant strains of bacteria .

Anticancer Activity

This compound has shown promising results in cancer research. Its derivatives have been synthesized and evaluated for cytotoxic effects on various cancer cell lines.

- Cytotoxicity Studies : A specific derivative of MBBD was tested against A549 human lung adenocarcinoma and C6 rat glioma cells. It exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .

- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis. This was evidenced by increased early and late apoptosis markers in treated cells .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is essential to compare it with similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Efficacy |

|---|---|---|---|

| This compound | High | Broad-spectrum | Significant |

| Catechol | Moderate | Limited | Moderate |

| Hydroquinone | High | Moderate | Low |

The comparison highlights the superior biological activity of this compound across various applications .

Q & A

Q. What are the established synthetic routes for 1,3-Benzodioxole-4,7-diol, and what reaction conditions optimize yield and purity?

Basic Research Question

While direct synthesis methods for this compound are not explicitly detailed in the literature, insights can be drawn from analogous benzodioxole derivatives. For example, 1,3-Benzodioxole-5,6-dicarboxaldehyde synthesis involves mild oxidation conditions using dimethyl sulfoxide (DMSO) and acetic anhydride under controlled temperatures (60–80°C) . Adaptation of such protocols, substituting starting materials (e.g., dihydroxy precursors), may yield the target compound. Optimization should focus on solvent selection (e.g., dichloromethane or THF), stoichiometric ratios of oxidizing agents, and purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to characterize the structure of this compound?

Basic Research Question

Structural elucidation requires a combination of techniques:

- ¹H/¹³C NMR : The diol protons (4,7-OH) are expected to appear as broad singlets in DMSO-d₆ (~δ 8–10 ppm). Aromatic protons in the benzodioxole ring resonate at δ 6–7 ppm, while the methylenedioxy group (O-CH₂-O) shows a singlet near δ 5.5–6.0 ppm .

- FT-IR : Strong O-H stretching (3200–3500 cm⁻¹), C-O-C asymmetric stretching (1250–1300 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm functional groups. Comparative analysis with FT-IR libraries for similar diols (e.g., TMDD derivatives) enhances accuracy .

Q. What methodologies are effective in studying the metabolic pathways of this compound in biological systems?

Advanced Research Question

Metabolic studies can adopt anaerobic fermentation models with human fecal bacteria, as demonstrated for benzopyran-4,7-diol . Key steps include:

- In vitro incubation : Expose the compound to gut microbiota under anaerobic conditions (37°C, pH 7.0).

- Metabolite isolation : Use liquid-liquid extraction (ethyl acetate) followed by HPLC or GC-MS to identify hydroxylated or dehydrogenated metabolites.

- Tracer studies : Isotope-labeled (¹³C/²H) this compound can track metabolic fate via mass spectrometry .

Q. How can the diol functional groups in this compound be leveraged in the design of pH-sensitive fluorescent probes?

Advanced Research Question

The 4,7-diol groups enable chelation with metal ions or protonation/deprotonation at specific pH ranges. For example:

- Functionalization : Introduce fluorophores (e.g., isoindoline derivatives) via esterification or etherification at the diol sites.

- Proton transfer : Design probes where deprotonation of the diol (pH 7.0–9.3) alters fluorescence emission, as seen in isoindoline-based probes .

- Validation : Test sensitivity using fluorescence spectroscopy across pH gradients and compare with control compounds lacking diol groups.

Q. What are the challenges in detecting trace amounts of this compound in environmental samples, and which analytical techniques offer the highest sensitivity?

Advanced Research Question

Challenges include low environmental concentrations, matrix interference, and degradation during extraction. Solutions involve:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate the analyte.

- Detection : GC-MS/MS with electron ionization (EI) offers high sensitivity (LOD ~0.1 µg/L) for derivatized diols (e.g., silylation with BSTFA) .

- Validation : Spike-and-recovery experiments in complex matrices (e.g., wastewater) to assess method robustness.

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

The methylenedioxy group (O-CH₂-O) exerts both electron-donating (+M effect) and steric hindrance:

- Electrophilic aromatic substitution (EAS) : The para positions relative to the diol groups are activated but sterically hindered. Meta-directing effects may dominate, favoring nitration or sulfonation at positions 5 and 6 .

- Experimental validation : Perform reactions with HNO₃/H₂SO₄ or SO₃, followed by NMR/X-ray crystallography to confirm regioselectivity.

Properties

IUPAC Name |

1,3-benzodioxole-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,8-9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIQVMIYFIVIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(C=CC(=C2O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511155 | |

| Record name | 2H-1,3-Benzodioxole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86319-80-4 | |

| Record name | 2H-1,3-Benzodioxole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.